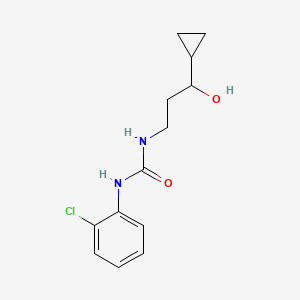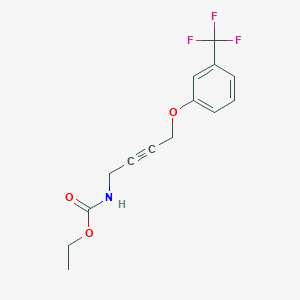
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate” is an organic compound containing several functional groups, including a trifluoromethyl group, a phenoxy group, a carbamate group, and an alkyne group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For example, trifluoromethyl groups can be introduced using reagents like trifluoromethyltrimethylsilane . Carbamates can be synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The alkyne group could undergo addition reactions, and the carbamate group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactions
Ethyl (4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)carbamate's structure allows it to participate in a variety of chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. For instance, Qing and Zhang (1997) explored the regio- and stereo-specific preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote. Their study demonstrated the compound's versatility in undergoing Sonogashira reactions with terminal alkynes to afford derivatives containing the trifluoromethyl group, highlighting its utility in synthetic organic chemistry (Qing & Zhang, 1997).
Potential Agricultural Applications
The structural features of this compound suggest its potential utility in the development of agrochemicals. Liu et al. (2006) designed and synthesized novel derivatives of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamides, starting from ethyl 3-amino-4,4,4-trifluoro-2-butenoate, to evaluate their insecticidal and fungicidal activities. This indicates the compound's relevance in creating new agrochemicals aimed at pest and disease control, demonstrating the broader implications of its chemical properties in agriculture (Liu et al., 2006).
Bioorganic and Medicinal Chemistry
Although the request excludes information related to drug use and side effects, the research into derivatives of this compound and similar compounds underscores their potential in bioorganic and medicinal chemistry. Studies focusing on the synthesis of structurally related compounds and their biological activities, without directly implicating drug use, illuminate the compound's role in the discovery and development of new bioactive molecules.
Environmental and Food Safety
Research into compounds like Ethyl carbamate (a related compound, given its structural relevance and potential for derivative synthesis) has significant implications for environmental and food safety. Zhao et al. (2013) discussed methods for preventing the accumulation of Ethyl carbamate in alcoholic beverages, addressing public health concerns associated with its carcinogenic potential. This area of research is crucial for developing safer production methods for alcoholic beverages and fermented foods, highlighting the importance of chemical research in public health and safety initiatives (Zhao et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-20-13(19)18-8-3-4-9-21-12-7-5-6-11(10-12)14(15,16)17/h5-7,10H,2,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOJZXSJUYVKTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)
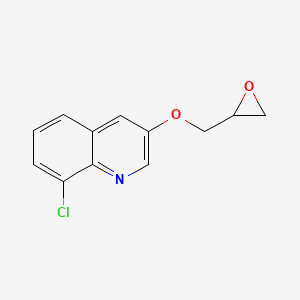
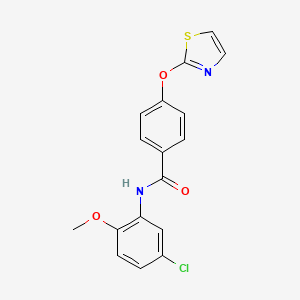
![N1-allyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884665.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2884666.png)
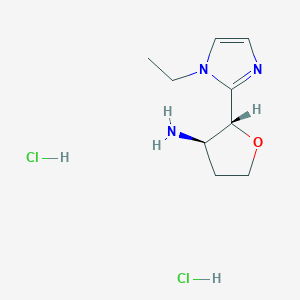

![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2884670.png)
![N-[(2-chlorophenyl)methyl]-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884671.png)



